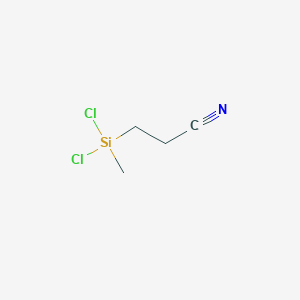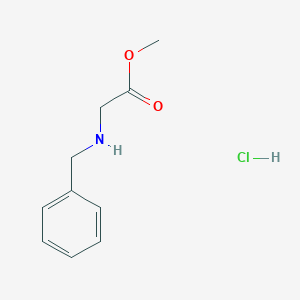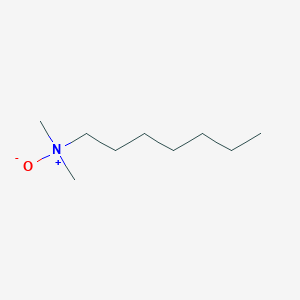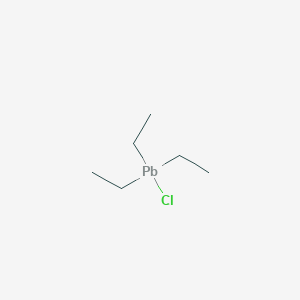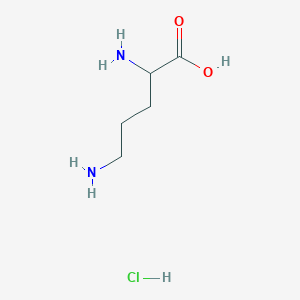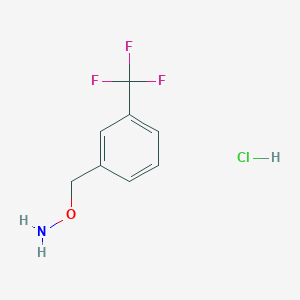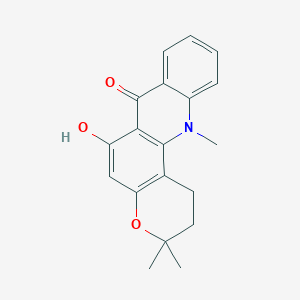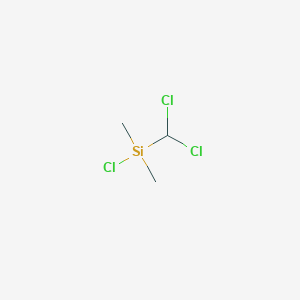![molecular formula C16H24N2O5 B094125 [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate CAS No. 1042-93-9](/img/structure/B94125.png)
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA belongs to the family of diazabicyclo compounds, which are known for their unique properties and diverse applications.
作用機序
The mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune responses. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, including:
1. Development of more efficient synthesis methods for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its derivatives.
2. Investigation of the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential targets in cancer cells.
3. Development of new applications for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in materials science and catalysis.
4. Evaluation of the toxicity and safety of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in animal models.
5. Exploration of the potential of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential applications in these fields.
合成法
The synthesis of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form a cyclized intermediate. This intermediate is then reacted with butyl acrylate to form the final product, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate.
科学的研究の応用
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
特性
CAS番号 |
1042-93-9 |
|---|---|
製品名 |
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
分子式 |
C16H24N2O5 |
分子量 |
324.37 g/mol |
IUPAC名 |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
InChIキー |
BPUYNCJCQVSSST-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
正規SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
同義語 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



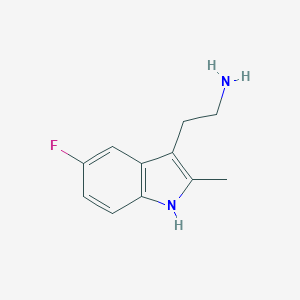
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
